

Application Notes and Protocols: KASP Genotyping for 96-Well Plates

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Compound of Interest

Compound Name: *Kaspar*
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This document provides a detailed, step-by-step protocol for performing Kompetitive Allele-Specific PCR (KASP) genotyping in a 96-well plate format. KASP technology is a highly accurate and flexible method for single nucleotide polymorphism (SNP) and insertion/deletion (indel) genotyping.

Principle of KASP Technology

KASP genotyping is based on competitive allele-specific PCR. The KASP Assay mix contains three non-labeled primers: two allele-specific forward primers and one common reverse primer. [1][2] The KASP Master Mix contains a FRET (Fluorescence Resonance Energy Transfer) cassette system and a specially formulated Taq polymerase.[2] When a specific allele is amplified, the corresponding tailed primer is incorporated into the DNA strand, allowing the complementary fluorescently labeled oligo in the FRET cassette to bind and release its fluorophore from a quencher, generating a signal.[2][3] Bi-allelic discrimination is achieved through the competitive binding of the two allele-specific forward primers.[3]

Experimental Protocol

This protocol outlines the necessary steps for preparing and running a KASP genotyping reaction in a 96-well plate.

Reagent and Sample Preparation

- **DNA Samples:** High-quality DNA is recommended. The final DNA concentration in the reaction should be between 5-50 ng per reaction, depending on the genome size.[2][4] DNA samples should be arrayed in a 96-well PCR plate.[4] Include a minimum of two no-template controls (NTCs) on each plate to detect contamination.[5][6] For NTC wells, use sterile water instead of DNA.[5]
- **KASP Reagents:** Thaw the KASP Assay mix and KASP Master Mix. Vortex both solutions briefly before use to ensure homogeneity.[4] It is recommended to aliquot the KASP Master Mix to avoid multiple freeze-thaw cycles.[5]

KASP Reaction Mix Preparation

Prepare the KASP genotyping reaction mix by combining the KASP Master Mix and the specific KASP Assay mix. It is crucial to prepare a master mix for the total number of reactions plus a 10% excess to account for pipetting inaccuracies.[6] The components should be combined in the ratios specified in the table below.

Table 1: KASP Genotyping Reaction Mix Components for a Single 10 μ L Reaction in a 96-Well Plate

Component	Volume per Well (Wet DNA)	Volume per Well (Dry DNA)
2x KASP Master Mix	5.0 μ L	5.0 μ L
KASP Assay Mix	0.14 μ L	0.14 μ L
Nuclease-Free Water	-	5.0 μ L
Total Genotyping Mix	5.14 μ L	10.14 μ L
DNA Sample	5.0 μ L	- (DNA is pre-dried)
Total Reaction Volume	10.0 μ L	10.0 μ L

Source: Adapted from multiple sources.[4]

Reaction Plate Setup

- **Dispense Genotyping Mix:** Pipette the appropriate volume of the prepared KASP genotyping mix into each well of the 96-well plate containing the DNA samples or to the empty wells for the NTCs.[4] For wet DNA, add 5 μ L of the genotyping mix to 5 μ L of DNA. For dried DNA, add 10 μ L of the genotyping mix.[4]
- **Seal the Plate:** Securely seal the plate using an optically clear seal to prevent evaporation during thermal cycling and to allow for accurate fluorescent reading.[4][6]
- **Centrifuge:** Spin the plate at a minimum of 550 x g to ensure that all reagents are collected at the bottom of the wells.[4][6]

Thermal Cycling

The KASP chemistry utilizes a two-step PCR protocol with a touchdown phase.[5] The following program is a standard recommendation, but some assays may require optimization.

Table 2: KASP Thermal Cycling Conditions

Step	Description	Temperature	Time	Number of Cycles
1	Activation	94°C	15 minutes	1
2	Denaturation	94°C	20 seconds	10 (Touchdown)
	Annealing/Elongation	61°C - 55°C (dropping 0.6°C per cycle)	60 seconds	
3	Denaturation	94°C	20 seconds	26
	Annealing/Elongation	55°C	60 seconds	

Source: Adapted from multiple sources.[4][5]

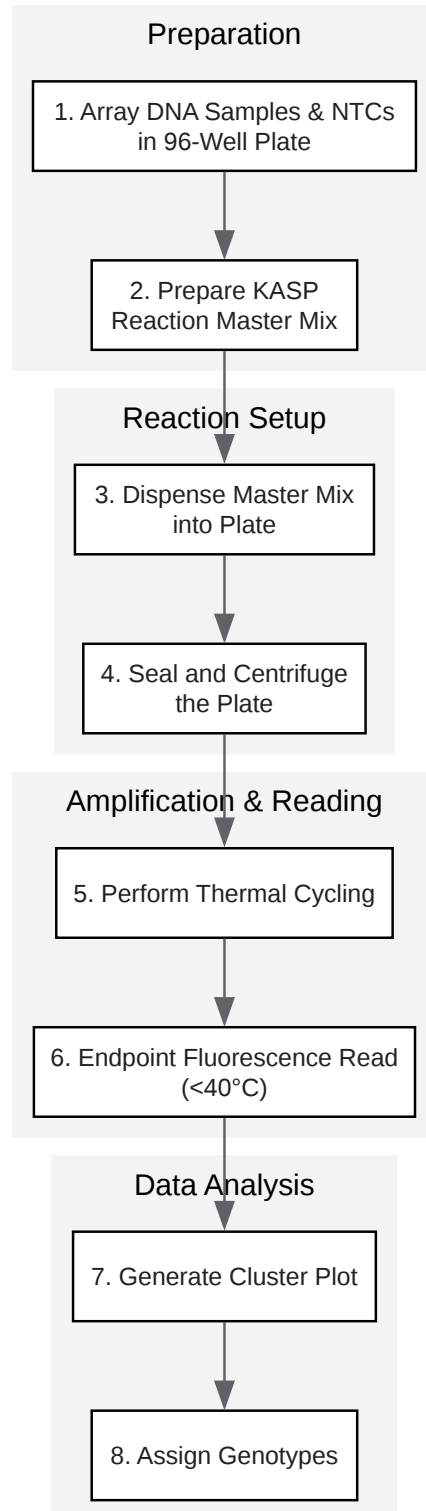
Data Acquisition and Analysis

- Plate Reading: After thermal cycling, the plate must be cooled to below 40°C before reading. [4][6] Read the endpoint fluorescence in a FRET-capable plate reader.[4]
- Data Analysis: The raw fluorescent data is then imported into a genotyping analysis software. The data is visualized on a cluster plot, with FAM fluorescence on the x-axis and HEX fluorescence on the y-axis.[3][7] Samples with the same genotype will cluster together.[3][7] The three distinct clusters represent the two homozygous genotypes and the heterozygous genotype.[8] NTCs should cluster at the origin.[3]
- Recycling (Optional): If the genotype clusters are not well-defined after the initial run, the plate can be subjected to additional PCR cycles (typically 3 cycles at a time) and then re-read to improve cluster separation.[9]

Visualizations

KASP Genotyping Workflow

KASP Genotyping Workflow for 96-Well Plates



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Caption: A flowchart illustrating the key steps of the KASP genotyping protocol.

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